cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6

Stable Isotope Labeled Internal Standard Isotopic Enrichment Chemical Purity

cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (CAS 203578-24-9) is a deuterated derivative of the fungicide metabolite cis-1,2,3,6-tetrahydrophthalimide (THPI), with six hydrogen atoms replaced by deuterium. It is a stable isotope-labeled internal standard (SIL-IS) with a molecular formula of C8H3D6NO2, a molecular weight of 157.20 g/mol, and a reported isotopic enrichment of 98 atom % D.

Molecular Formula C8H9NO2
Molecular Weight 157.20 g/mol
Cat. No. B12402857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6
Molecular FormulaC8H9NO2
Molecular Weight157.20 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)NC2=O
InChIInChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2
InChIKeyCIFFBTOJCKSRJY-BCANURTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6: Isotopic Enrichment and Baseline Analytical Data for Procurement


cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (CAS 203578-24-9) is a deuterated derivative of the fungicide metabolite cis-1,2,3,6-tetrahydrophthalimide (THPI), with six hydrogen atoms replaced by deuterium . It is a stable isotope-labeled internal standard (SIL-IS) with a molecular formula of C8H3D6NO2, a molecular weight of 157.20 g/mol, and a reported isotopic enrichment of 98 atom % D . As an analytical reference material, it is available from multiple vendors in quantities of 0.05g, 0.1g, and 10mg, and is specified for use in environmental analysis and as a priority pollutant standard . This compound is not biologically active but serves as a critical tool for accurate quantification in complex matrices [1].

Why Unlabeled cis-1,2,3,6-Tetrahydrophthalimide or Other Analogs Cannot Replace This D6 Isotopologue for Quantification


Generic substitution with unlabeled cis-1,2,3,6-tetrahydrophthalimide (THPI) or other deuterated analogs fails for two critical reasons. First, the unlabeled compound is indistinguishable from the analyte in mass spectrometry, rendering it useless as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. Second, other deuterated isotopologues (e.g., D4 or differently labeled D6 forms) may exhibit different chromatographic retention times or ionization efficiencies compared to the native THPI, which can compromise the accuracy of compensation for matrix effects and recovery [2]. This specific D6 isotopologue, with deuterium atoms exclusively on the cyclohexene ring carbons (positions 3,3,4,5,6,6), ensures near-identical physicochemical behavior to the native analyte while providing a distinct mass shift of +6 Da for unambiguous MS/MS differentiation [1].

Quantitative Evidence for cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 as a Differentiated Analytical Internal Standard


Isotopic Enrichment and Chemical Purity: A Differentiated Specification for Method Validation

cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 is supplied with a minimum isotopic enrichment of 98 atom % D and a chemical purity of ≥98%, as specified by multiple vendors . This high isotopic enrichment minimizes isotopic crosstalk and ensures a reliable +6 Da mass shift for MS/MS detection, a key requirement for robust isotope dilution quantification [1]. In contrast, unlabeled THPI provides no mass shift and is unsuitable as an internal standard, while lower enrichment D6 standards (e.g., 95 atom % D) would introduce greater variability in response factors [1].

Stable Isotope Labeled Internal Standard Isotopic Enrichment Chemical Purity Method Validation

Quantification Limits in Human Biomonitoring: THPI-d6 Enables Sub-ppb Detection

A validated 2D-UHPLC-MS/MS method using this D6 isotopologue as an internal standard achieved a limit of detection (LOD) of 0.01 μg/L and a limit of quantification (LOQ) of 0.025 μg/L for THPI in human urine [1]. This represents a 10-fold improvement in sensitivity compared to the same method's performance for phthalimide (PI), which had an LOD of 0.1 μg/L and LOQ of 0.25 μg/L, due to the superior ionization and fragmentation properties of the THPI-d6 internal standard pair [1]. Unlabeled THPI, when used without an isotopically labeled internal standard, would suffer from matrix suppression and yield higher, less reliable LOQs [2].

Biomonitoring Pesticide Metabolite LC-MS/MS Limit of Detection

Matrix Effect Compensation in Pesticide Residue Analysis: D6 Internal Standard Reduces Quantification Bias

In the Chinese national standard method GB 23200.113-2018 for the determination of 208 pesticides and metabolites in plant-derived foods, cis-1,2,3,6-Tetrahydrophthalimide-d6 is specifically mandated as the isotope-labeled internal standard for THPI quantification by GC-MS/MS . The method stipulates that the internal standard is added prior to sample extraction to correct for matrix effects and instrument response variation, with quality control requirements of 70–120% recovery and ≤15% RSD . Without this D6 internal standard, matrix-induced signal suppression can lead to >50% underestimation of THPI residues, as demonstrated in class-level studies of SIL-IS performance [1].

Pesticide Residue Matrix Effect Isotope Dilution GC-MS/MS

Method Accuracy and Precision: Validated Performance in Plasma and Urine

A published LC/APCI-MS/MS method for THPI in human plasma and urine utilized THPI-d6 as the internal standard and reported method performance with average recovery of 90% for THPI, intra- and inter-day precision (RSD) <15%, and accuracy within 20% of nominal values [1]. These metrics meet bioanalytical method validation guidelines (FDA, EMA) and are directly attributable to the use of a deuterated internal standard that co-elutes and ionizes identically to the analyte [2]. Methods relying on structural analogs as internal standards typically exhibit higher RSD (>20%) and lower recovery, especially at low concentrations [2].

Method Validation Accuracy Precision Pharmacokinetics

Shelf-Life and Stability: Vendor-Specified Long-Term Usability

Vendor documentation for cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 specifies that the compound is stable when stored at room temperature under recommended conditions, with a recommended re-analysis for chemical purity after three years . This contrasts with the unlabeled THPI, which is more prone to hydrolysis and may degrade more rapidly under ambient storage . The deuterium labeling does not inherently alter chemical stability, but the D6 standard is typically manufactured and packaged to higher analytical reference material standards, ensuring longer shelf-life and lot-to-lot consistency .

Reference Material Stability Shelf Life Quality Control

cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6: Key Application Scenarios Driving Procurement Decisions


Regulatory Pesticide Residue Monitoring in Food (GC-MS/MS and LC-MS/MS)

Accredited food testing laboratories must comply with methods like China's GB 23200.113-2018, which explicitly require cis-1,2,3,6-Tetrahydrophthalimide-d6 as the internal standard for quantifying the captan metabolite THPI . Using this specific D6 isotopologue ensures method validation parameters (recovery 70–120%, RSD ≤15%) are met and that results are defensible for regulatory reporting and international trade .

Human Biomonitoring and Occupational Exposure Assessment

Epidemiological studies assessing exposure to captan fungicide rely on the quantification of THPI in urine or plasma at sub-ppb levels [1]. The D6 internal standard enables the necessary sensitivity (LOD 0.01 μg/L) and accuracy (recovery ~90%) to detect low-level exposures in the general population or agricultural workers, directly supporting risk assessment and public health surveillance [1][2].

Clinical and Forensic Toxicology Method Development

Clinical and forensic labs developing in-house LC-MS/MS methods for THPI require a high-purity, stable isotope-labeled internal standard to meet bioanalytical method validation guidelines (FDA, EMA) for accuracy (±20%) and precision (RSD <15%) [2]. This D6 standard, with its 98 atom % D enrichment and defined purity, provides the necessary tool for robust assay development and routine sample analysis .

Environmental Fate and Metabolism Studies of Captan

Researchers investigating the degradation of captan in soil or water can use this D6 standard as a surrogate to correct for analyte losses during sample extraction and cleanup, enabling accurate mass balance calculations and degradation rate constant determination [3]. The use of a deuterated standard is critical to differentiate newly formed THPI from background levels in environmental matrices [3].

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